molecular formula C12H14N4O4S B2950694 Ethyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate CAS No. 1251583-61-5

Ethyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate

Cat. No.: B2950694
CAS No.: 1251583-61-5
M. Wt: 310.33
InChI Key: CLMXWTCGNMXNPP-UHFFFAOYSA-N
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Description

Ethyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is a synthetic hybrid molecule designed for advanced medicinal chemistry and drug discovery research. It incorporates two pharmaceutically significant heterocyclic systems: a 1,3,4-oxadiazole and a 2-methylthiazole, linked by a butanoate ester chain. The 1,3,4-oxadiazole ring is a well-documented pharmacophore known for its broad spectrum of biological activities. Research indicates that derivatives of this ring system exhibit potent anti-inflammatory, antibacterial, antitumor, and antiviral properties . This ring often acts as a bioisostere for esters and amides, contributing to improved metabolic stability in lead compounds . The 2-methylthiazole moiety is another privileged structure in drug design, frequently found in molecules with various biological activities. The presence of the ester-functionalized butanoate chain further enhances the molecule's utility as a versatile chemical intermediate, allowing for further synthetic modifications to create derivative libraries for structure-activity relationship (SAR) studies. Its primary research application is as a key building block in the synthesis of novel therapeutic agents, particularly in projects targeting inflammation and oncology. Researchers value this compound for its potential to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2), based on the documented activity of similar 1,3,4-oxadiazole derivatives . This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-[[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-3-19-10(18)5-4-9(17)14-12-16-15-11(20-12)8-6-21-7(2)13-8/h6H,3-5H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMXWTCGNMXNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=CSC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

Ethyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is a novel compound that incorporates a thiazole and an oxadiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

Ethyl 4 5 2 methylthiazol 4 yl 1 3 4 oxadiazol 2 yl amino 4 oxobutanoate\text{Ethyl 4 5 2 methylthiazol 4 yl 1 3 4 oxadiazol 2 yl amino 4 oxobutanoate}

The biological activity of this compound is primarily attributed to the interactions facilitated by its thiazole and oxadiazole rings. These heterocyclic structures are known to engage with various biological targets, including enzymes and receptors involved in disease processes. The thiazole ring can modulate inflammatory pathways and exhibit cytotoxic effects against cancer cells.

Antimicrobial Activity

Research has shown that compounds containing thiazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been reported to demonstrate antibacterial effects comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups enhances their activity against various bacterial strains.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole and oxadiazole derivatives. The compound's structure allows it to interact with cancer cell lines effectively. For example, compounds with similar configurations have been tested against human glioblastoma and melanoma cells, showing promising results in inhibiting cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibitory effects on glioblastoma and melanoma cells
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents.
  • Anticancer Evaluation : In vitro tests conducted on various cancer cell lines demonstrated that compounds similar to this compound had IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin, indicating higher potency in inhibiting tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced by modifying substituents on the thiazole and oxadiazole rings. Key findings include:

  • Electron-donating groups at specific positions increase cytotoxicity.
  • Hydrophobic interactions play a crucial role in binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features, molecular properties, and reported activities of Ethyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate with related compounds:

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Source
This compound (Target) 1,3,4-Oxadiazole + Thiazole Ethyl 4-oxobutanoate ester, 2-methylthiazole ~325.3* Not explicitly reported -
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl, 4-methoxyphenylmethyl - Antifungal (thioredoxin reductase inhibition)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole Cyclohexyl(ethyl)sulfamoyl, furan-2-yl - Antifungal (thioredoxin reductase inhibition)
Ethyl 4-(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate 1,3,4-Thiadiazole + Piperidine Ethyl 4-oxobutanoate ester, 2-methoxyphenyl, piperidine 403.5 Not reported
4-{[5-(Amino sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid (Compound 7) 1,3,4-Thiadiazole Sulfonamide, carboxylic acid - Carbonic anhydrase inhibition

*Calculated based on molecular formula C₁₃H₁₄N₄O₄S.

Key Differences and Implications

Heterocyclic Core Variations: The target compound contains a 1,3,4-oxadiazole ring, whereas analogs like those in and feature 1,3,4-thiadiazole (sulfur instead of oxygen in the five-membered ring). Thiazole vs. Thiadiazole: The 2-methylthiazole in the target compound introduces a sulfur atom but retains a five-membered aromatic structure, contrasting with thiadiazoles (two sulfur atoms), which may influence binding to metal-containing enzymes like carbonic anhydrase .

Functional Group Impact: Ethyl 4-Oxobutanoate Ester: Present in both the target compound and ’s analog, this group increases lipophilicity compared to carboxylic acid derivatives (e.g., Compound 7 in ), likely improving membrane permeability but reducing aqueous solubility . Sulfonamide vs. Thiazole Substituents: LMM5 and LMM11 () feature sulfonamide groups, which are strong electron-withdrawing moieties.

Biological Activity :

  • LMM5 and LMM11 demonstrate antifungal activity via thioredoxin reductase inhibition, attributed to their sulfonamide-linked benzamide groups . The target compound’s thiazole-oxadiazole scaffold could similarly inhibit redox enzymes but may require structural optimization for efficacy.
  • Compounds with thiadiazole cores () show carbonic anhydrase inhibition, suggesting the target’s oxadiazole-thiazole hybrid might also target metalloenzymes, though this remains speculative without direct data .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Cyclization : React 2-methylthiazole-4-carbohydrazide with a carbonyl source (e.g., ethyl 4-oxobutanoate) under acidic conditions to form the 1,3,4-oxadiazole ring.

Coupling : Use nucleophilic substitution or amide coupling to introduce the thiazole moiety. Evidence from analogous syntheses shows yields of 68–94% when using methyl or tert-butyl esters as intermediates, with Co(II) catalysts improving cyclization efficiency .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (methanol/water) to isolate the product.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
  • Structural Validation :
  • 1H/13C NMR : Compare chemical shifts with analogous oxadiazole-thiazole derivatives (e.g., δ ~8.10 ppm for aromatic protons in thiazole rings, δ ~170 ppm for carbonyl carbons) .
  • HRMS : Confirm molecular ion peaks ([M+H]+ or [M-H]-) with <2 ppm error .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .

Q. What experimental precautions are critical during synthesis?

  • Methodological Answer :

  • Moisture Sensitivity : Conduct cyclization steps under inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .
  • Temperature Control : Maintain reaction temperatures between 0–5°C during coupling steps to minimize side reactions (e.g., over-oxidation) .
  • Catalyst Handling : Pre-dry Co(II) catalysts at 100°C for 2 hours to enhance reactivity in cyclization .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting bioactivity data across different assays?

  • Methodological Answer :

  • Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm activity trends. For instance, if a derivative shows IC₅₀ discrepancies in kinase vs. cytotoxicity assays, evaluate off-target effects via proteome-wide profiling .
  • Compound Stability : Verify compound integrity in assay buffers (e.g., pH 7.4, 37°C) using LC-MS to rule out degradation .
  • Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes and identify structural motifs causing assay variability .

Q. How can computational methods aid in predicting the target's binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use crystal structures of homologous targets (e.g., Rho kinase PDB: 2F2U) to model interactions. Focus on hydrogen bonding between the oxadiazole ring and catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Monitor RMSD values (<2 Å indicates stable complexes) .
  • QSAR Modeling : Train models using bioactivity data from analogs (e.g., substituent effects at the thiazole 2-position) to predict IC₅₀ values .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • Systematic Substitution : Synthesize derivatives with variations at the thiazole 4-position (e.g., methyl, trifluoromethyl) and oxadiazole 5-position (e.g., aryl, alkyl).
  • Multivariate Analysis : Apply principal component analysis (PCA) to isolate electronic (Hammett σ) vs. steric (Taft Es) effects on bioactivity .
  • Data Normalization : Use Z-score scaling to account for variability in assay protocols (e.g., cell line differences) .

Q. How to address low yields in cyclization steps during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂, Co(OAc)₂) at 5–10 mol% loading. Co(II) catalysts improved yields to 76–94% in analogous syntheses .
  • Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes using microwave irradiation (100°C, 300 W), minimizing side-product formation .
  • Intermediate Monitoring : Use TLC (silica, UV detection) to track cyclization progress and quench reactions at 90% conversion .

Q. What crystallographic techniques validate the compound's 3D structure?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (methanol/chloroform). Refine data using SHELXL (R-factor <0.05) .
  • Unit Cell Parameters : Compare with published analogs (e.g., monoclinic C2/c, a = 20.54 Å, b = 13.75 Å) to confirm lattice consistency .
  • Electron Density Maps : Analyze residual density (<0.3 eÅ⁻³) to rule out disorder in the oxadiazole-thiazole junction .

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